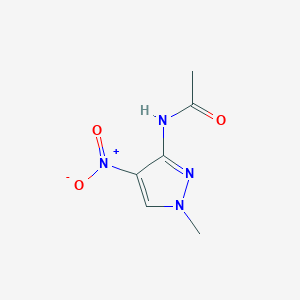
2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
Vue d'ensemble
Description
“2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile” is a chemical compound with the molecular formula C10H12N4. Its IUPAC name is 2-(1-piperazinyl)pyridine-3-carbonitrile . It has a molecular weight of 188.234 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a piperazine ring via a carbonitrile group . The SMILES notation for this compound is N#CC1=CC=CN=C1N1CCNCC1 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Applications De Recherche Scientifique
Anticancer Activity : Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed notable anti-proliferative activities against human breast cancer cell lines. These compounds were more effective than the drug curcumin in certain cases (Parveen et al., 2017).
Serotonin 5-HT3 Receptor Antagonists : A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds showed favorable 5-HT3 receptor antagonism in the Guinea pig ileum, suggesting potential applications in treating gastrointestinal disorders (Mahesh et al., 2004).
Fluorescent Probes for DNA Detection : Benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei showed potential as fluorescent probes for DNA detection. Their unique structural properties and interactions with DNA make them suitable for use in biochemical assays (Perin et al., 2011).
Inhibitors of NAMPT : Piperazine derivatives have been studied for their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in cancer metabolism. The structural diversity and binding affinity of these compounds to NAMPT make them interesting candidates for cancer therapy (Venkateshan et al., 2019).
Memory Enhancement in Mice : Piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide has shown effects on enhancing memory ability in mice. This suggests potential applications in treating cognitive disorders or enhancing cognitive functions (Li Ming-zhu, 2008).
Therapeutic Approach against Alzheimer's Disease : Compounds with 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides structure have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their use in treating Alzheimer's disease (Umar et al., 2019).
Antimicrobial and Antioxidant Activity : Novel pyridine derivatives showed promising antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical applications (Flefel et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-piperazin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMNQUURWIAXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005241 | |
| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84951-44-0 | |
| Record name | 2-(Piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

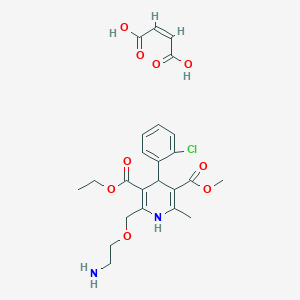
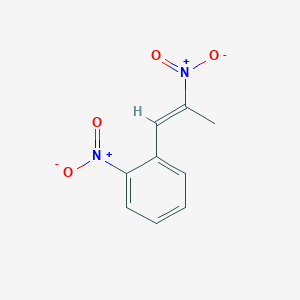

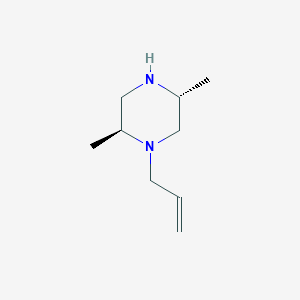


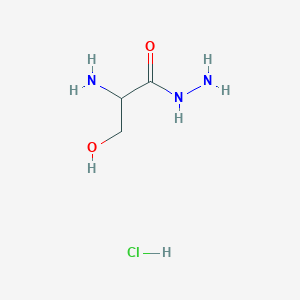



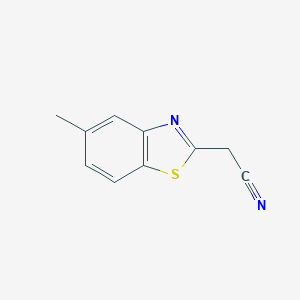
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
